molecular formula C25H19ClF2N4O4 B3026968 N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1196681-44-3

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer B3026968
CAS-Nummer: 1196681-44-3
Molekulargewicht: 512.9 g/mol
InChI-Schlüssel: VNBRGSXVFBYQNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A potent, selective and orally bioavailable c-Met inhibitor
BMS-777607 has been investigated for the basic science of Malignant Solid Tumour.
N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-3-pyridinecarboxamide is an aromatic amide.

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

BMS-777607 has been studied for its effects on breast cancer cells . It has been found to inhibit cancerous clonogenic growth and induce extensive polyploidy with multiple sets of chromosomes in cancer cells . This effect is independent of RON expression, a receptor tyrosine kinase implicated in epithelial tumorigenesis and malignancy . However, it’s worth noting that BMS-777607-induced polyploid cells showed increased resistance to cytotoxic chemotherapeutics .

Multikinase Inhibition

BMS-777607 acts as a multikinase inhibitor at therapeutic doses . It has been found to disrupt bipolar spindle formation and cause multipolar-like microtubule assembly . This suggests that cellular mitosis arrests at prophase/pro-metaphase and fails to undergo cytokinesis . The compound achieves this by inhibiting aurora kinase B, leading to its protein degradation .

Enhancing Anti–PD-1 mAb Efficacy

In a murine model of triple-negative breast cancer, BMS-777607 was found to enhance the efficacy of anti–PD-1 mAb . The combined treatment of BMS-777607 with anti–PD-1 significantly decreased tumor growth and incidence of lung metastasis . Moreover, the combined treatment showed increased infiltration of immune stimulatory T cells versus either monotherapy treatment alone .

Modulating the Tumor Microenvironment

BMS-777607 has been found to promote an inflammatory tumor microenvironment and improve host antitumor immunity . RNA NanoString profiling showed enhanced infiltration of antitumor effector T cells and a skewed immunogenic immune profile . Proinflammatory cytokines increased with combinational treatment .

Eigenschaften

IUPAC Name

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBRGSXVFBYQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145278
Record name BMS-777607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS RN

1025720-94-8
Record name BMS-777607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025720948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-777607
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-777607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-777607
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3MMS6HDO1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Q & A

Q1: What are the primary targets of BMS-777607?

A1: BMS-777607 is a potent inhibitor of the receptor tyrosine kinases (RTKs) MET and RON. [, , , ] It has demonstrated activity against other tyrosine kinases, including Axl and Tyro3, albeit with lower potency. [, , ]

Q2: How does BMS-777607 affect cancer cells?

A2: By inhibiting MET and RON, BMS-777607 disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion. These pathways include PI3K/AKT and ERK1/2. [, , ] In certain contexts, BMS-777607 can also induce apoptosis. [, , ]

Q3: Can BMS-777607 influence the tumor microenvironment?

A4: Studies suggest that BMS-777607 can modulate the tumor microenvironment by enhancing anti-tumor immunity. In combination with anti-PD-1 therapy, BMS-777607 increased the infiltration of immune stimulatory T cells and promoted an inflammatory tumor microenvironment. [] Additionally, it may inhibit the efferocytosis of apoptotic cancer cells by macrophages, promoting secondary necrosis and potentially enhancing anti-tumor immune responses. []

Q4: What is the molecular formula and weight of BMS-777607?

A5: The molecular formula of BMS-777607 is C24H20ClFN4O4, and its molecular weight is 482.9 g/mol. []

Q5: How do structural modifications of BMS-777607 affect its activity?

A6: Substitution at the 3-position of the pyridine ring in BMS-777607 enhances enzyme potency, while modifications at the 4-position of the pyridone ring improve aqueous solubility and kinase selectivity. [] Further research is ongoing to develop bone-targeted RON inhibitors by conjugating BMS-777607 with bisphosphonates or phosphates, aiming to enhance bone accumulation and efficacy against bone metastases. []

Q6: Are there any specific formulation strategies used to improve the stability or bioavailability of BMS-777607?

A7: One study encapsulated BMS-777607 within biodegradable poly(lactic-co-glycolic acid) nanoparticles (nano-BMS) to enhance delivery to tumor sites and potentially improve therapeutic efficacy. [] This approach suggests the exploration of nanoformulations for optimizing the delivery and efficacy of BMS-777607.

Q7: What is known about the pharmacokinetic profile of BMS-777607?

A8: BMS-777607 demonstrates favorable pharmacokinetic properties, including oral bioavailability. [] Studies have shown its ability to penetrate the blood-brain barrier, indicating potential for treating brain tumors. [] Researchers are also exploring bone-targeted conjugates of BMS-777607 to enhance its accumulation in the bone microenvironment. []

Q8: What is the evidence of BMS-777607's efficacy in preclinical models?

A8: BMS-777607 has shown promising antitumor activity in various preclinical models, including:

  • In vitro: Inhibiting cell viability, migration, and invasion in multiple cancer cell lines, including breast, pancreatic, prostate, and lung cancer cells. [, , , , , , , , , , , , , , , ]
  • In vivo: Suppressing tumor growth in xenograft models of breast, pancreatic, glioblastoma, and ovarian cancers. [, , , , , , , ] In a mouse model of sickle cell disease, BMS-777607 reduced renal endothelial injury, suggesting potential therapeutic applications beyond cancer. []

Q9: Has BMS-777607 entered clinical trials?

A10: Yes, BMS-777607 has been advanced to Phase I clinical trials. []

Q10: Are there any known resistance mechanisms to BMS-777607?

A10: Preclinical studies suggest that:

  • Polyploidy: BMS-777607 can induce polyploidy in some cancer cells, which might contribute to resistance to chemotherapy. [, ]
  • PIK3CA mutations: Breast cancer cells with PIK3CA mutations may exhibit partial resistance to BMS-777607, suggesting the need for combination therapies. []
  • Feedback activation of other RTKs: Inhibition of Axl by BMS-777607 can induce the expression and activation of HER3, potentially contributing to resistance. []

Q11: How can resistance to BMS-777607 be overcome?

A11: Several strategies are being investigated:

  • Combination therapy: Combining BMS-777607 with other targeted therapies, such as PI3K inhibitors, mTOR inhibitors, or immune checkpoint inhibitors, shows promise in preclinical models for overcoming resistance and enhancing efficacy. [, , , , , , , ]
  • Multi-kinase targeting: Inhibitors targeting multiple kinases within the sfRon pathway, such as AD80, may offer superior efficacy compared to single-agent BMS-777607, potentially delaying or preventing resistance. []

Q12: What drug delivery approaches are being explored for BMS-777607?

A13: Nanoparticle encapsulation of BMS-777607 (nano-BMS) has been explored to enhance tumor targeting and potentially improve therapeutic efficacy. [] Researchers are also investigating bone-targeted conjugates of BMS-777607 to enhance its accumulation in the bone microenvironment for treating bone metastases. []

Q13: Are there specific biomarkers associated with BMS-777607 response?

A14:

  • RON and MET expression: Co-overexpression of RON and MET in pancreatic, triple-negative breast, and colorectal cancers correlates with poor prognosis and suggests potential responsiveness to RON/MET inhibitors like BMS-777607. [, , , ]
  • sfRon expression: Tumors expressing sfRon, an alternatively transcribed form of RON, may exhibit sensitivity to BMS-777607, highlighting its potential as a therapeutic target in these cancers. [, , ]
  • PIK3CA mutation status: Breast tumors harboring PIK3CA mutations may show partial resistance to BMS-777607, emphasizing the need to consider PIK3CA status when selecting patients for RON/MET-targeted therapy. []
  • AKT activity: Low basal AKT activity in Axl-expressing cancer cells might predict a higher likelihood of HER3 activation upon Axl inhibition by BMS-777607, suggesting a potential biomarker for monitoring treatment response and resistance. []
  • HER3 phosphorylation: Increased HER3 phosphorylation upon Axl inhibition by BMS-777607 might serve as a pharmacodynamic biomarker for monitoring treatment response and identifying potential resistance mechanisms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.